4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-{4-[(2-methoxy-5-methylphenyl)sulfamoyl]phenyl}benzamide
CAS No.:
Cat. No.: VC15603283
Molecular Formula: C31H29N3O5S2
Molecular Weight: 587.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C31H29N3O5S2 |
|---|---|
| Molecular Weight | 587.7 g/mol |
| IUPAC Name | 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-[4-[(2-methoxy-5-methylphenyl)sulfamoyl]phenyl]benzamide |
| Standard InChI | InChI=1S/C31H29N3O5S2/c1-21-8-17-28(39-2)27(18-21)33-41(37,38)26-15-13-25(14-16-26)32-30(36)23-9-11-24(12-10-23)31-34(29(35)20-40-31)19-22-6-4-3-5-7-22/h3-18,31,33H,19-20H2,1-2H3,(H,32,36) |
| Standard InChI Key | YCOWBPNEBIJAGM-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C4N(C(=O)CS4)CC5=CC=CC=C5 |
Introduction
4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-{4-[(2-methoxy-5-methylphenyl)sulfamoyl]phenyl}benzamide is a complex organic compound that belongs to the class of thiazolidinone derivatives. It features a thiazolidinone ring, a benzamide moiety, and a sulfamoyl substituent, contributing to its potential biological activity and therapeutic applications. The compound's molecular weight is approximately 563.65 g/mol, indicating a relatively large size compared to simpler organic compounds.
Synthesis Methods
The synthesis of 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-{4-[(2-methoxy-5-methylphenyl)sulfamoyl]phenyl}benzamide typically involves multi-step organic reactions. These processes require careful control of reaction conditions such as temperature and pH to optimize yield and purity. Catalysts like boron trifluoride etherate or Lewis acids may be employed to enhance reaction rates and selectivity.
Potential Applications
Thiazolidinone derivatives, including 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-{4-[(2-methoxy-5-methylphenyl)sulfamoyl]phenyl}benzamide, are known for their potential in medicinal chemistry. They often exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. The specific compound may serve as a template for further modifications aimed at enhancing biological activity or selectivity.
| Compound | Biological Activity | Structural Features |
|---|---|---|
| 4-(3-benzylthiazolidin-2-one) | Antimicrobial | Thiazolidinone ring |
| N-(3-butyl-4-oxo-1,3-thiazolidin-2-yl)benzamide | Anticancer | Similar thiazolidine structure |
| 4-(3-benzylthiazolidinone)-sulfamoyl derivatives | Antibacterial | Contains sulfamoyl group |
| 4-(3-benzyl-4-hydroxythiazolidine) | Anticancer | Hydroxyl group enhances solubility |
Interaction Studies
Interaction studies involving 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-{4-[(2-methoxy-5-methylphenyl)sulfamoyl]phenyl}benzamide could explore its binding affinity to specific biological targets such as enzymes or receptors relevant to cancer or infectious diseases. Techniques like molecular docking simulations or surface plasmon resonance are typically used to elucidate binding interactions and kinetics.
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